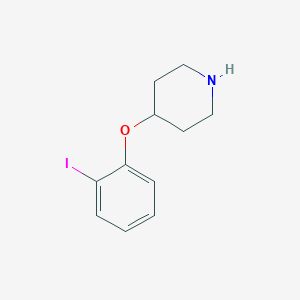
4-(2-碘代苯氧基)哌啶
描述
4-(2-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol. This compound is characterized by the presence of an iodine atom attached to the second position of a phenyl ring, which is further connected to a piperidine ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
4-(2-Iodophenoxy)piperidine is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Piperine
Antioxidant
Piperine inhibits free radicals, contributing to its protective effects . It modulates inflammatory pathways, potentially through NF-κB inhibition.Bioavailability Enhancement
Piperine enhances the absorption of co-administered compounds by inhibiting drug-metabolizing enzymes .Other Effects
Anti-apoptotic, immunomodulatory, and hepatoprotective properties .准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodophenoxy)piperidine typically involves the reaction of 2-iodophenol with piperidine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation. The reaction can be carried out using a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Iodophenoxy)piperidine may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopy, are employed to verify the purity and structure of the compound.
化学反应分析
Types of Reactions: 4-(2-Iodophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of 4-(2-Iodophenoxy)piperidine can lead to the formation of 4-(2-iodophenoxy)piperidine-2-one.
Reduction: Reduction reactions can produce 4-(2-iodophenoxy)piperidine-2-ol.
Substitution: Substitution reactions can result in the formation of various substituted piperidines depending on the nucleophile used.
相似化合物的比较
4-(2-Iodophenoxy)piperidine is similar to other compounds such as 4-(2-bromophenoxy)piperidine and 4-(2-chlorophenoxy)piperidine. These compounds differ in the halogen atom attached to the phenyl ring, which can influence their reactivity and biological activity
Conclusion
4-(2-Iodophenoxy)piperidine is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic compounds and the development of new drugs. Further research and development of this compound may lead to new discoveries and advancements in various fields.
属性
IUPAC Name |
4-(2-iodophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPONZFYXJHBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)
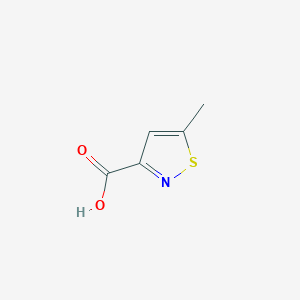
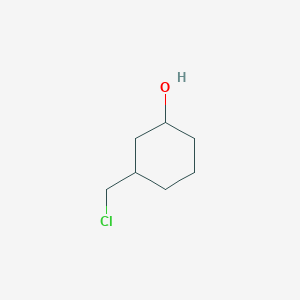
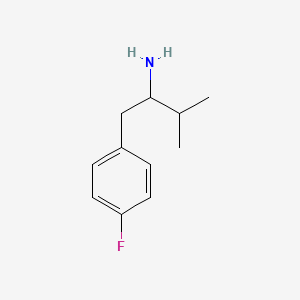
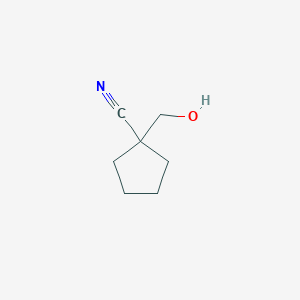
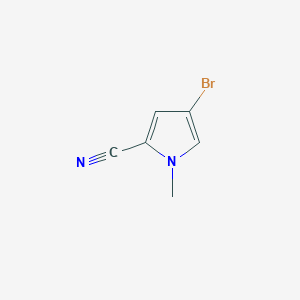
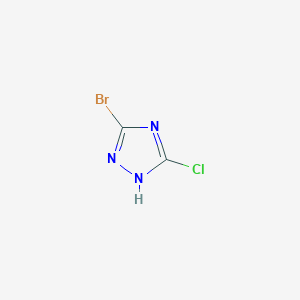
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)
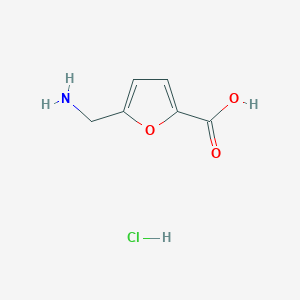
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)
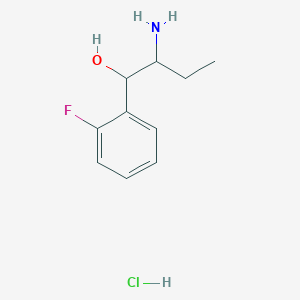
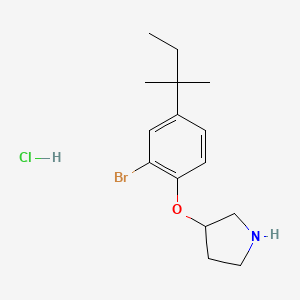
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)
